molecular formula C15H13NO2 B110187 1-Hydroxy-2-acetamidofluorene CAS No. 2784-86-3

1-Hydroxy-2-acetamidofluorene

Cat. No.: B110187
CAS No.: 2784-86-3
M. Wt: 239.27 g/mol
InChI Key: IQPIBKBOFOVHBP-UHFFFAOYSA-N
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Description

1-Hydroxy-2-acetamidofluorene is a chemical compound with the molecular formula C15H13NO2. It is a derivative of fluorene, characterized by the presence of a hydroxyl group at the first position and an acetamido group at the second position on the fluorene ring. This compound is known for its role as a xenobiotic, meaning it is foreign to living organisms and often studied for its biological and chemical properties .

Preparation Methods

The synthesis of 1-Hydroxy-2-acetamidofluorene typically involves the hydroxylation of 2-acetamidofluorene. This process can be achieved through various methods, including chemical and enzymatic reactions. One common method involves the use of hydroxylating agents such as hydrogen peroxide or peracids in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position .

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

1-Hydroxy-2-acetamidofluorene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones under specific conditions.

    Reduction: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or acetamido groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Hydroxy-2-acetamidofluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-acetamidofluorene involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The acetamido group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins. These interactions can lead to changes in cellular processes, including gene expression, signal transduction, and metabolic pathways .

Comparison with Similar Compounds

1-Hydroxy-2-acetamidofluorene is similar to other hydroxylated aromatic amines, such as 2-hydroxy-2-acetamidofluorene and 3-hydroxy-2-acetamidofluorene. its unique structure, with the hydroxyl group at the first position, gives it distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and interactions with biological molecules .

Similar compounds include:

  • 2-Hydroxy-2-acetamidofluorene
  • 3-Hydroxy-2-acetamidofluorene
  • 2-Naphthylhydroxylamine
  • 4-Acetamidobiphenyl

These compounds share structural similarities but differ in their specific functional groups and positions, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N-(1-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)18/h2-7,18H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPIBKBOFOVHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182155
Record name 1-Hydroxy-2-acetamidofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2784-86-3
Record name N-(1-Hydroxy-9H-fluoren-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2784-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-2-acetamidofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2-acetamidofluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40565
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Record name 1-Hydroxy-2-acetamidofluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-2-ACETAMIDOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E69KV8M7W5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the presence of a hydroxyl group on 1-hydroxy-2-acetamidofluorene make it an effective acyl donor for AHAT-catalyzed reactions?

A: No, the research indicates that the presence of a hydroxyl group on the ring structure of this compound does not make it an effective acyl donor for AHAT. [] While the study investigated the importance of the N-hydroxyl group for AHAT activity, it found that this compound was a significantly weaker acyl donor compared to the prototype compound, N-hydroxy-4-acetamidobiphenyl. [] This suggests that the specific position of the hydroxyl group on the aromatic ring plays a crucial role in determining the compound's ability to act as an acyl donor for AHAT.

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